Flexible Ethane Linker vs. Rigid Sulfonamide
A major structural differentiator is the flexible ethanesulfonamide linker connecting the phenyl group to the pyrrolidine nitrogen, contrasting with the more common, conformationally rigid direct attachment of a (hetero)aromatic sulfonamide. Analogs such as N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-4-(trifluoromethyl)benzene-1-sulfonamide (CAS 1797710-13-4) lack this flexible two-carbon spacer. This difference has not been experimentally quantified for this compound pair in a published direct head-to-head comparison.
| Evidence Dimension | Conformational Flexibility (Number of Rotatable Bonds) |
|---|---|
| Target Compound Data | 6 rotatable bonds (estimated from SMILES: O=S(=O)(CCc1ccccc1)NC1CCN(c2nccs2)C1) |
| Comparator Or Baseline | N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-4-(trifluoromethyl)benzene-1-sulfonamide (CAS 1797710-13-4): 4 rotatable bonds (estimated) [1] |
| Quantified Difference | +2 rotatable bonds for the target compound |
| Conditions | In silico structural analysis based on SMILES notation. |
Why This Matters
The increased conformational flexibility can profoundly affect binding entropy, target adaptability, and pharmacokinetic properties, making the compound a distinct tool for SAR exploration where linker length is a variable.
- [1] Kuujia.com. N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-4-(trifluoromethyl)benzene-1-sulfonamide (CAS 1797710-13-4). Retrieved from search results. View Source
